Hexafluoro

Description

Structure

3D Structure

Properties

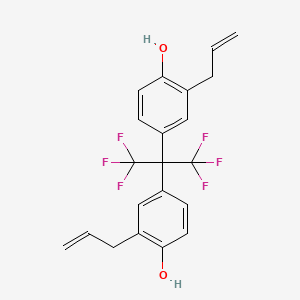

Molecular Formula |

C21H18F6O2 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol |

InChI |

InChI=1S/C21H18F6O2/c1-3-5-13-11-15(7-9-17(13)28)19(20(22,23)24,21(25,26)27)16-8-10-18(29)14(12-16)6-4-2/h3-4,7-12,28-29H,1-2,5-6H2 |

InChI Key |

QGHDLJAZIIFENW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)CC=C)(C(F)(F)F)C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hexafluoro; |

Origin of Product |

United States |

Foundational & Exploratory

Hexafluoroisopropanol (HFIP): A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a polar, fluorinated alcohol that has emerged as a versatile and indispensable solvent and intermediate in various scientific and industrial applications.[1][2] Its unique combination of properties, including strong hydrogen bonding capabilities, high polarity, low nucleophilicity, and the ability to dissolve a wide range of polymers and peptides, makes it a valuable tool in organic synthesis, materials science, and particularly in drug development.[2][3] This technical guide provides an in-depth overview of the core physical properties of HFIP, complete with experimental methodologies for their determination and visualizations to illustrate its utility.

Physical and Chemical Properties of Hexafluoroisopropanol

HFIP is a colorless, volatile liquid with a characteristic pungent odor.[1][3] It is distinguished by its high density, low viscosity, and low refractive index.[1] A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₂F₆O | [1] |

| Molar Mass | 168.04 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, Aromatic | [1][4] |

| Melting Point | -4 °C to -3.3 °C | [1][5] |

| Boiling Point | 58.2 °C to 59 °C | [1][5] |

| Density | 1.596 g/mL at 25 °C | [1] |

| Vapor Pressure | 16 kPa (120 mmHg) at 20 °C; 269 hPa at 30 °C | [1][5] |

| Flash Point | > 100 °C | [1] |

| Solubility in Water | Miscible | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Viscosity | 1.65 cP at 20 °C | [1] |

| pKa | 9.3 | [1] |

| Dielectric Constant | 16.7 | [1] |

| Refractive Index (n20/D) | 1.275 | |

| Surface Tension | ~67.1 mN/m at 1 g/L and 19.8 °C | [6] |

| Dipole Moment | 2.05 D | [7] |

Experimental Protocols for Determination of Physical Properties

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid chemicals like HFIP. These protocols are based on established standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density Determination

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

-

Method: ASTM D1475 - Standard Test Method for Density of Liquid Coatings, Inks, and Related Products.[4]

-

Apparatus: A calibrated pycnometer or an oscillating U-tube digital density meter.

-

Procedure:

-

Ensure the pycnometer is clean, dry, and calibrated with deionized water.

-

Equilibrate the HFIP sample to the desired temperature (e.g., 25 °C).

-

Fill the pycnometer with the equilibrated HFIP, ensuring no air bubbles are present.

-

Weigh the filled pycnometer and subtract the weight of the empty pycnometer to obtain the mass of the HFIP.

-

Calculate the density by dividing the mass of the HFIP by the calibrated volume of the pycnometer.

-

When using a digital density meter, inject the sample into the instrument's measuring cell and record the density reading once the temperature has stabilized.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Method: OECD Guideline 103, Boiling Point.

-

Apparatus: A distillation flask, condenser, thermometer, and a heating source. A Thiele tube setup can also be used for smaller quantities.

-

Procedure (Distillation Method):

-

Place a volume of HFIP in a distillation flask along with boiling chips.

-

Set up the distillation apparatus with a condenser and a calibrated thermometer positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point. The atmospheric pressure should also be recorded.

-

Viscosity Determination

Viscosity is a measure of a fluid's resistance to flow.

-

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.

-

Procedure:

-

Fill the viscometer with the HFIP sample.

-

Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

-

Draw the liquid up through the capillary to a point above the timing marks.

-

Measure the time it takes for the liquid to flow between the two timing marks.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

-

The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of HFIP at the same temperature.

-

pKa Determination

The pKa is a measure of the acidity of a compound.

-

Method: Potentiometric Titration.

-

Apparatus: A pH meter with a calibrated electrode, a burette, and a stirrer.

-

Procedure:

-

Prepare a dilute solution of HFIP in water.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

-

Applications in Research and Development: A Visualized Workflow

HFIP's unique properties make it a powerful tool in various research and development workflows. One notable application is in the field of biochemistry, where it is used to solubilize and monomerize β-sheet protein aggregates, which are implicated in a number of diseases.

Caption: Workflow illustrating the use of HFIP to disaggregate and solubilize β-sheet protein aggregates for subsequent biophysical analysis.

Conclusion

Hexafluoroisopropanol is a remarkable solvent with a unique set of physical properties that make it highly valuable for researchers, scientists, and drug development professionals. Its strong hydrogen-bond donating ability, high polarity, and ability to dissolve a wide array of challenging substrates are key to its utility. A thorough understanding of its physical properties, as outlined in this guide, is essential for its effective and safe application in the laboratory and in industrial processes. The standardized experimental protocols provided offer a reliable framework for the quality control and characterization of this important chemical.

References

An In-depth Technical Guide to Sulfur Hexafluoride (SF6) as a Tracer Gas in Environmental Studies

Introduction

Sulfur hexafluoride (SF6) is an inorganic, colorless, odorless, non-flammable, and non-toxic gas with the chemical formula SF₆.[1] It is a synthetic compound that has found widespread use in various industrial applications, most notably as a gaseous dielectric medium for high-voltage electrical equipment.[2][3] In the realm of environmental science, SF6 has been extensively utilized for decades as a tracer gas in a variety of studies, including atmospheric dispersion, ventilation, and air infiltration measurements.[4][5] Its utility as a tracer stems from its unique set of properties: it is chemically and biologically inert, has a very low background concentration in the atmosphere, and can be detected at extremely low concentrations.[4][6]

This technical guide provides a comprehensive overview of the use of sulfur hexafluoride as a tracer gas in environmental research. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the methodologies and applications of SF6 tracer studies. The guide covers the fundamental properties of SF6, its diverse applications, and detailed experimental protocols for its release, sampling, and analysis.

While SF6 is an excellent tracer gas, it is crucial to acknowledge its significant environmental drawback. It is the most potent greenhouse gas known, with a global warming potential (GWP) 23,500 times that of carbon dioxide (CO₂) over a 100-year period and an atmospheric lifetime of over 3,200 years.[2][3][5][7] Therefore, its use should be judicious and well-considered, with a focus on minimizing releases into the atmosphere.

Core Properties of Sulfur Hexafluoride

The suitability of SF6 as a tracer gas is a direct result of its distinct physical and chemical properties. These properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | SF₆ | [1] |

| Molar Mass | 146.05 g·mol⁻¹ | [1] |

| Appearance | Colorless gas | [1][7] |

| Odor | Odorless | [1][7] |

| Density | 6.17 g/L (at sea level) | [1] |

| Solubility in Water | 0.003% (at 25 °C) | [1] |

| Boiling Point | -68.25 °C (sublimes) | [1] |

| Atmospheric Lifetime | > 1,000 years | [3] |

| Global Warming Potential (100-year) | 23,500 times that of CO₂ | [1][3][5] |

| Atmospheric Concentration | Approximately 7 parts per trillion (ppt) | [6] |

Applications in Environmental Studies

The unique characteristics of SF6 have led to its application in a wide array of environmental studies:

-

Atmospheric Dispersion Studies: SF6 has been used extensively to study the transport and dispersion of pollutants in both urban and rural environments.[5][8][9] Its low background concentration allows for the detection of small released quantities over significant distances.

-

Indoor Air Quality and Ventilation: It is a tracer of choice for measuring air exchange rates in buildings and identifying odor migration pathways.[6][10]

-

Fume Hood Performance Testing: SF6 is used in the final stage of ASHRAE 110 fume hood qualification to verify containment properties.[1][10]

-

Stream Reaeration and Gas Exchange: In aquatic studies, SF6 is used as a volatile tracer, often in conjunction with a conservative tracer like rhodamine WT, to measure air-water gas transfer coefficients.[11]

-

Enteric Methane (B114726) Emissions from Ruminants: The SF6 tracer technique is a widely accepted method for measuring methane emissions from free-roaming livestock.[6][12][13]

-

Oceanography: It has been successfully employed as a transient tracer to study diapycnal mixing and air-sea gas exchange.[1]

-

Leak Detection: SF6 is used to detect leaks in underground pipes (B44673) and other closed systems.[7][14]

Experimental Protocols

The successful implementation of an SF6 tracer gas study hinges on carefully planned and executed experimental protocols. The following sections detail the key stages of a typical study.

Release Mechanisms

The method of SF6 release is tailored to the specific objectives of the study.

-

Permeation Tubes: For long-term, low, and relatively constant release rates, such as in studies of methane emissions from ruminants, permeation tubes are employed.[15][16] These tubes are filled with liquid SF6 and release the gas at a controlled rate, which is determined by gravimetrically weighing the tubes over a period of weeks at a constant temperature.[15]

-

Direct Injection: In studies requiring a short-term, high-concentration release, such as atmospheric dispersion or stream reaeration studies, SF6 is typically injected directly into the medium of interest.[11] This can involve the release of a known volume of pure SF6 gas or the injection of SF6-rich water.[11]

Sampling Techniques

A variety of methods are used to collect air or water samples for SF6 analysis.

-

On-site Collection with Syringes: For grab samples, gas-tight syringes can be used to collect air samples at specific locations and times.[10]

-

Time-Integrated Sampling: In some atmospheric studies, time-integrated samples are collected using syringes filled with water, where a slow drip allows for air to be drawn in over a set period (e.g., 15 minutes).[8]

-

Pre-evacuated Canisters: This is a common method for collecting breath samples from animals in methane emission studies and for background air sampling.[15] The canisters are evacuated to a high vacuum and then opened in the sampling environment to collect a whole air sample.[15]

Detection and Analysis

The primary analytical method for detecting the very low concentrations of SF6 used in tracer studies is Gas Chromatography with an Electron Capture Detector (GC-ECD).[6][8]

-

Gas Chromatography (GC): The GC separates the SF6 from other components of the air sample.

-

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds like SF6, allowing for detection in the parts per trillion (ppt) range.[6]

Other detection methods include:

-

Infrared Spectroscopy (IR Spec): This method is also highly sensitive and allows for direct, real-time measurements, though the portable units can be heavy.[14][17]

-

Portable Gas Detectors: These are useful for leak detection and monitoring higher concentrations of SF6.[17][18]

The following table summarizes typical operating conditions for SF6 analysis using GC-ECD.

| Parameter | Typical Setting | Reference |

| Injector Temperature | 80 °C | [16] |

| Column Temperature | 60 °C | [16] |

| Detector (ECD) Temperature | 250 °C | [16] |

| Carrier Gas | Nitrogen (N₂) | [16] |

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in SF6 tracer gas studies.

Caption: General experimental workflow for an SF6 tracer gas study.

Caption: Workflow for measuring ruminant methane emissions using the SF6 permeation tube technique.

Caption: Factors influencing the selection of SF6 as a tracer gas.

References

- 1. Sulfur hexafluoride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. peer.org [peer.org]

- 5. ACP - The increasing atmospheric burden of the greenhouse gas sulfur hexafluoride (SF6) [acp.copernicus.org]

- 6. mpi.govt.nz [mpi.govt.nz]

- 7. youtube.com [youtube.com]

- 8. witpress.com [witpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Indoor Environmental Engineering - Tracer Gas Studies: Sulfer Hexafluoride, Perfluorocarbon, Outside Air Infiltration, ASTM Standard E-741, Contaminant Migration, Contaminant Dispersion, Odor Migration Pathway, Exhaust Re-entrainment, Building ventilation [iee-sf.com]

- 11. ascelibrary.org [ascelibrary.org]

- 12. globalresearchalliance.org [globalresearchalliance.org]

- 13. researchgate.net [researchgate.net]

- 14. atlenv.com [atlenv.com]

- 15. Sulphur hexafluoride (SF6) tracer technique | Publisso [books.publisso.de]

- 16. SF6 Tracer Technique to Estimate Methane Emission in a Dual-Flow Continuous Culture System: Test and Application [mdpi.com]

- 17. 15 methods for detecting leakage of SF6 gas-insulated electrical equipment | [hvhipot.com]

- 18. ionscience.com [ionscience.com]

Hexafluorophosphoric Acid: A Comprehensive Technical Guide to its Catalytic Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Hexafluorophosphoric acid (HPF6) has emerged as a potent and versatile Brønsted acid catalyst in a wide array of organic transformations. Its strong acidity, coupled with the non-coordinating nature of its conjugate base, the hexafluorophosphate (B91526) anion (PF6-), allows for the efficient generation of highly reactive cationic intermediates, facilitating reactions that are often sluggish with conventional acid catalysts. This technical guide provides an in-depth exploration of the core reaction mechanisms catalyzed by HPF6, with a focus on Friedel-Crafts reactions and cycloadditions, which are pivotal in the synthesis of complex organic molecules and pharmaceutical intermediates.

Core Principles of Hexafluorophosphoric Acid Catalysis

Hexafluorophosphoric acid is classified as a superacid, exhibiting an acidity greater than that of 100% sulfuric acid. This exceptional proton-donating ability is central to its catalytic efficacy. The catalytic cycle, in general, commences with the protonation of a substrate by HPF6. This initial step generates a highly electrophilic cationic intermediate.

A crucial aspect of HPF6 catalysis is the role of the hexafluorophosphate anion (PF6-). Due to its large size and diffuse negative charge, the PF6- anion is a very weakly coordinating anion.[1] This property is paramount as it prevents the formation of tight ion pairs with the cationic intermediate, thereby maintaining the high reactivity of the electrophile. The "naked" carbocation is then free to react with a nucleophile without significant interference from the counterion. This contrasts with catalysis by acids with more nucleophilic conjugate bases, which can lead to side reactions and reduced catalytic efficiency.

Friedel-Crafts Reactions Catalyzed by Hexafluorophosphoric Acid

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. HPF6 can effectively catalyze both alkylation and acylation variants of this reaction.

Friedel-Crafts Alkylation

In Friedel-Crafts alkylation, HPF6 activates alkylating agents such as alkenes or alcohols by protonation to generate a carbocation electrophile. This carbocation then undergoes electrophilic aromatic substitution with an arene.

Mechanism of HPF6-Catalyzed Friedel-Crafts Alkylation with an Alkene:

References

An In-depth Technical Guide to the Hydrolysis of Hexafluorosilicic Acid in Aqueous Solutions

Abstract: Hexafluorosilicic acid (H₂SiF₆) is a significant industrial chemical, notably used in water fluoridation to promote dental health. Its efficacy is entirely dependent on its hydrolysis in aqueous solutions to release fluoride (B91410) ions. However, the chemistry of this process is far more complex than a simple dissociation. This guide provides a detailed examination of the hydrolysis of hexafluorosilicic acid, targeting researchers, scientists, and drug development professionals. It covers the hydrolysis pathway, summarizes key quantitative data, details experimental protocols for its study, and presents visual diagrams of the core chemical and experimental processes.

The Chemistry of Hexafluorosilicic Acid in Aqueous Solution

Hexafluorosilicic acid is a strong acid that does not exist in an anhydrous form; it is only stable in aqueous solutions.[1] In solution, it fully dissociates in its first deprotonation, meaning the dominant species is the hexafluorosilicate (B96646) anion (SiF₆²⁻), except under highly acidic conditions.[2] The overall hydrolysis of this anion is a complex equilibrium reaction. The net reaction can be represented as:

SiF₆²⁻(aq) + 4H₂O(l) ⇌ Si(OH)₄(aq) + 6F⁻(aq) + 4H⁺(aq)

This equilibrium is further complicated by the subsequent acid-base chemistry of hydrofluoric acid (HF) and the tendency of silicic acid (Si(OH)₄) to polymerize into oligomers and colloidal silica (B1680970), especially at moderate pH levels (4-5).[2][3]

Hydrolysis Pathway and Intermediates

The hydrolysis of the SiF₆²⁻ anion does not occur in a single step but proceeds through a series of intermediates. While the complete pathway is complex and not all intermediates are readily observable, ¹⁹F NMR studies have provided direct evidence for certain species.[2][3] A single intermediate, assigned as the pentafluorosilicate ion (SiF₅⁻) or its hydrated form, has been definitively detected in solutions below pH 3.5.[2][3] Other proposed intermediates involve the stepwise replacement of fluoride ions with hydroxyl groups.

The diagram below illustrates the generally accepted initial steps of the hydrolysis process.

Quantitative Data on Hydrolysis Equilibria

The quantification of the equilibria involved in H₂SiF₆ hydrolysis is challenging due to the multiple species present. However, key dissociation constants have been determined.

Table 1: Acid Dissociation Constants (pKa) of Hexafluorosilicic Acid

| Parameter | Reported Value(s) | Notes |

| pKa₁ | < 0 | The first deprotonation is that of a strong acid.[4] |

| pKa₂ | -0.65, 1.83 | Discrepancies exist in the literature for the second pKa.[2][4] |

Table 2: Hydrolysis Dissociation Constant (Kd) of Hexafluorosilicate

| Parameter | Condition | Value | Notes |

| pKd | Acidic Conditions (< pH 3.5) | 30.6 | Determined by ¹⁹F NMR measurements.[2][3] |

Experimental Protocols for Studying Hydrolysis

Several analytical techniques are essential for investigating the complex equilibria of hexafluorosilicic acid hydrolysis.

¹⁹F NMR is a powerful tool for identifying and quantifying the various fluorine-containing species in solution without disturbing the equilibrium.[2] It allows for the direct observation of SiF₆²⁻, the SiF₅⁻ intermediate, and the combined peak for F⁻/HF.[5]

Methodology:

-

Sample Preparation: Prepare aqueous solutions of H₂SiF₆ or its salts at a known total silicon concentration (e.g., 5.0 x 10⁻⁴ F) in appropriate buffers (e.g., citric acid/sodium phosphate) to maintain a stable pH.[2]

-

Data Acquisition: Acquire ¹⁹F NMR spectra using a high-field NMR spectrometer. An external reference standard (e.g., trifluoroacetic acid) is used for chemical shift calibration.[5]

-

Analysis:

-

Identify peaks corresponding to different species based on their chemical shifts. The SiF₆²⁻ peak is typically around -128 ppm, while the SiF₅⁻ intermediate appears near -131 ppm.[3]

-

The chemical shift of the dissociated fluoride peak (F⁻/HF) is highly pH-dependent and can be used to accurately determine the in-situ pH of the solution.[2][5]

-

Integrate the peak areas to determine the relative concentrations of the observed species.

-

Use these concentrations to calculate equilibrium constants like Kd.[2]

-

Potentiometry using a fluoride ISE is a common method for measuring the activity of free fluoride ions (F⁻) in solution.[6]

Methodology:

-

Apparatus: Use a fluoride ISE with a solid-state lanthanum fluoride (LaF₃) crystal membrane, a reference electrode (e.g., Ag/AgCl), and a pH/ion meter.[6][7]

-

Sample Preparation: Before measurement, mix samples and standards 1:1 with a Total Ionic Strength Adjustment Buffer (TISAB).[8] TISAB serves to maintain a constant ionic strength, buffer the solution pH to an optimal range (typically 5-5.5), and contains a chelating agent (like CDTA) to break down metal-fluoride complexes that would otherwise interfere with the measurement.[8]

-

Calibration: Create a calibration curve by measuring the potential (in mV) of a series of standard sodium fluoride solutions of known concentration. The potential is plotted against the logarithm of the fluoride concentration.[9]

-

Measurement: Immerse the electrodes in the TISAB-treated sample and record the stable potential reading. Determine the fluoride concentration from the calibration curve.[9]

-

Limitations: It is crucial to note that the ISE only measures free F⁻ activity and does not respond to HF, SiF₆²⁻, or other complexed fluoride species.[8]

To quantify one of the primary hydrolysis products, soluble silicic acid (Si(OH)₄), a colorimetric method based on the formation of silicomolybdic acid is employed.[5]

Methodology:

-

Principle: Monomeric and small oligomeric forms of silicic acid react with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a yellow silicomolybdate complex. This complex can be measured spectrophotometrically.[10][11] For enhanced sensitivity, the yellow complex can be reduced to a more intensely colored "molybdenum blue" species.[12]

-

Reagents: Ammonium molybdate solution, a strong acid (e.g., HCl or H₂SO₄), and potentially a reducing agent (e.g., sodium sulfite).[10][11]

-

Procedure (Yellow Method):

-

Take a precise volume of the sample solution.[10]

-

Add ammonium molybdate solution, followed immediately by acid, and mix thoroughly.[5]

-

Allow the color to develop for a specific time (e.g., 10 minutes), as longer times may cause depolymerization of larger silica oligomers, leading to inaccurate results.[10]

-

Measure the absorbance of the solution at the appropriate wavelength (e.g., 400-452 nm) using a spectrophotometer.[5][10]

-

Quantify the concentration using a calibration curve prepared with silica standards.

-

Conclusion

The hydrolysis of hexafluorosilicic acid is a dynamic and pH-dependent equilibrium. While often simplified for general applications like water fluoridation, a deeper understanding reveals a complex interplay between multiple fluorosilicate, fluoride, and silicate (B1173343) species. Advanced analytical techniques, particularly ¹⁹F NMR, have been indispensable in identifying key intermediates like SiF₅⁻ and quantifying the overall dissociation constant. The detailed experimental protocols provided herein serve as a foundation for researchers aiming to accurately characterize and manipulate these equilibria in various scientific and developmental contexts.

References

- 1. epa.gov [epa.gov]

- 2. datapdf.com [datapdf.com]

- 3. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexafluorosilicic acid - Wikipedia [en.wikipedia.org]

- 5. fluoridefreepeel.ca [fluoridefreepeel.ca]

- 6. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. epa.gov [epa.gov]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. scispace.com [scispace.com]

- 11. nemi.gov [nemi.gov]

- 12. researchgate.net [researchgate.net]

The Core Principles of Plasma Etching with Hexafluoroethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of plasma etching using hexafluoroethane (B1207929) (C₂F₆). It delves into the core plasma chemistry, surface interactions, and the influence of key process parameters on etching outcomes. This document is intended to serve as a valuable resource for researchers and professionals working in fields where precise material removal at the micro and nanoscale is critical.

Fundamental Principles of Hexafluoroethane Plasma Etching

Plasma etching is a cornerstone of modern microfabrication, enabling the precise transfer of patterns into various materials. Hexafluoroethane (C₂F₆), a perfluorocarbon gas, is a widely utilized etchant precursor, particularly for silicon-based materials like silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). The process relies on the generation of a plasma—an ionized gas containing a mix of ions, electrons, and reactive neutral species.

The etching process in a C₂F₆ plasma can be broken down into several key stages:

-

Plasma Generation: An external energy source, typically radio frequency (RF) power, is applied to the C₂F₆ gas at low pressure. This energizes electrons, which then collide with the C₂F₆ molecules, causing them to dissociate and ionize.

-

Formation of Reactive Species: These collisions break the C-C and C-F bonds in the hexafluoroethane molecules, leading to the formation of a variety of reactive species, including fluorine radicals (F•), and various fluorocarbon radicals (CFₓ•, C₂Fₓ•). Positive ions such as CF₃⁺ and C₂F₅⁺ are also generated.[1][2]

-

Surface Adsorption and Reaction: The reactive neutral species, primarily fluorine and fluorocarbon radicals, diffuse to the substrate surface and adsorb onto it. These adsorbed species then react with the substrate material. For instance, fluorine radicals react with silicon to form volatile silicon tetrafluoride (SiF₄).

-

Ion Bombardment: Simultaneously, positive ions from the plasma are accelerated towards the substrate by an electric field (bias). This ion bombardment plays a crucial role in enhancing the etch rate through several mechanisms: it can break chemical bonds on the surface, facilitate the desorption of etch products, and remove passivating layers.[3]

-

Desorption of Volatile Products: The reaction products, such as SiF₄, are volatile and desorb from the surface, allowing the etching process to continue. These products are then removed from the chamber by the vacuum system.

-

Polymer Deposition: A key characteristic of fluorocarbon plasmas is the concurrent deposition of a fluorocarbon polymer film on the substrate surface.[1][2] This polymer layer, formed from CFₓ radicals, plays a critical role in achieving high selectivity. It can protect certain materials from being etched, allowing for the preferential removal of others. The balance between etching and polymer deposition is a critical factor in controlling the etch profile and selectivity.

Plasma Chemistry of Hexafluoroethane

The complex chemistry within a C₂F₆ plasma is the driving force behind the etching process. The primary dissociation pathways and reactive species generation are illustrated in the diagram below.

Quantitative Data on C₂F₆ Plasma Etching

The performance of a plasma etching process is quantified by several key parameters, including etch rate, selectivity, and anisotropy. The following tables summarize typical data for C₂F₆ plasma etching of common semiconductor materials.

Table 1: Etch Rates of SiO₂, Si, and Si₃N₄ in C₂F₆ Plasma

| RF Power (W) | Pressure (mTorr) | C₂F₆ Flow (sccm) | SiO₂ Etch Rate (nm/min) | Si Etch Rate (nm/min) | Si₃N₄ Etch Rate (nm/min) | Reference |

| 75 | 30 | 20 | ~25 | ~25 | ~30 | [4] |

| 200 | 30 | 20 | ~86 (Si₃N₄) | - | - | [4] |

| 1500 | 10 | - | ~300-400 | ~100 | - | [5] |

Note: Etch rates can vary significantly depending on the specific reactor geometry and other process parameters.

Table 2: Etch Selectivity of SiO₂ over Si in C₂F₆ Plasma

| RF Power (W) | Pressure (mTorr) | Gas Composition | SiO₂:Si Selectivity | Reference |

| 1500 | 10 | C₂F₆ | ~3-4 : 1 | [5] |

| 1500 | 10 | C₂F₆ / 20% CH₄ | > 20 : 1 | [5] |

| 75 | 150 | CF₄/O₂ | 8.9 : 1 (Si₃N₄:Si) | [4] |

Note: The addition of other gases, such as H₂ or CH₄, can significantly enhance selectivity by promoting the formation of a protective polymer layer on silicon.

Table 3: Comparison of C₂F₆ and CF₄ Plasma Etching

| Parameter | C₂F₆ | CF₄ | Reference |

| Etch Rate (Si₃N₄) | Lower | Higher | [4] |

| **Selectivity (Si₃N₄ over Si/SiO₂) ** | Lower | Higher (with O₂) | [4] |

| Polymerization | Higher | Lower | [1] |

| Global Warming Potential (GWP) | 12,200 | 7,390 | [6] |

Experimental Protocols

A typical experimental setup for C₂F₆ plasma etching involves an inductively coupled plasma (ICP) reactor. Below is a generalized protocol and a workflow diagram.

Generalized Experimental Protocol

-

Substrate Preparation: The substrate to be etched (e.g., a silicon wafer with a SiO₂ layer) is cleaned to remove any organic or particulate contamination. A mask (e.g., photoresist) is patterned on the substrate to define the areas to be etched.

-

Chamber Preparation: The plasma reactor chamber is cleaned and conditioned to ensure reproducible etching results. This may involve running a cleaning plasma (e.g., with O₂) to remove any residual polymer from previous runs.

-

Loading: The prepared substrate is loaded into the reactor chamber and placed on the substrate holder (chuck), which can be temperature-controlled.

-

Pump-down: The chamber is evacuated to a base pressure typically in the range of 10⁻⁶ Torr to remove atmospheric gases.

-

Gas Introduction: Hexafluoroethane and any other process gases (e.g., Ar, O₂, CH₄) are introduced into the chamber at controlled flow rates using mass flow controllers. The process pressure is maintained at a setpoint (typically a few to tens of mTorr) by a throttle valve.

-

Plasma Ignition and Etching: RF power is applied to the ICP source to generate the plasma. A separate RF bias power is applied to the substrate chuck to control the ion energy. The etching process is carried out for a predetermined time.

-

Process Termination: The RF power and gas flows are turned off, and the chamber is purged.

-

Unloading and Analysis: The substrate is removed from the chamber. The etch depth, profile, and surface morphology are then analyzed using techniques such as scanning electron microscopy (SEM), profilometry, and atomic force microscopy (AFM). The chemical composition of the etched surface can be analyzed using X-ray photoelectron spectroscopy (XPS).

Experimental Workflow

Logical Relationships in C₂F₆ Plasma Etching

The outcome of the etching process is determined by a complex interplay of various parameters. The following diagram illustrates the key relationships between process inputs and etching results.

Safety Precautions

Hexafluoroethane is a non-flammable, non-toxic gas, but it is an asphyxiant at high concentrations.[7][8][9][10][11] It is also a potent greenhouse gas.[6] Proper safety measures must be in place when handling C₂F₆ and operating plasma etching equipment.

-

Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of C₂F₆ in case of a leak.

-

Gas Handling: Use appropriate regulators and tubing for handling high-pressure gas cylinders. All connections should be leak-checked.

-

Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling compressed gas cylinders and working with the plasma reactor.

-

Emergency Procedures: Be familiar with the emergency shutdown procedures for the plasma etching system. An oxygen sensor should be installed in the laboratory.

-

Exhaust Management: The exhaust from the plasma reactor should be properly scrubbed or abated to minimize the release of fluorinated compounds into the atmosphere.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. jkps.or.kr [jkps.or.kr]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scispace.com [scispace.com]

- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. airgas.com [airgas.com]

- 10. uacj.mx [uacj.mx]

- 11. produkte.linde-gas.at [produkte.linde-gas.at]

The Rise of Hexafluorinated Compounds: A Technical Guide to Novel Applications in Agrochemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has revolutionized the development of bioactive compounds, particularly in the agrochemical and pharmaceutical industries. Among these, hexafluorinated moieties, such as the hexafluoroisopropyl group, are gaining significant attention for their ability to dramatically enhance the efficacy, metabolic stability, and target affinity of active ingredients. This technical guide provides an in-depth overview of recent advancements in the application of hexafluorinated compounds, with a focus on a promising new class of fungicides: pyrazole (B372694) carboxamides targeting succinate (B1194679) dehydrogenase.

Quantitative Efficacy of Novel Difluoromethyl-Pyrazole Carboxamide Derivatives

Recent research has led to the development of novel pyrazole carboxamide fungicides containing a difluoromethyl group, a key bioisostere of the hexafluoroisopropyl group. These compounds have demonstrated potent inhibitory activity against succinate dehydrogenase (SDH) and significant efficacy against various fungal pathogens. The following table summarizes the in vitro biological activity of a series of these compounds against Rhizoctonia solani, a common plant pathogen, and their inhibitory effect on the SDH enzyme.

| Compound ID | Structure | In vitro Activity against R. solani (EC₅₀ mg/L)[1] | SDH Inhibition (IC₅₀ µM)[1] |

| A1 | 3-(difluoromethyl)-1-methyl-N-(2-(p-tolyloxy)phenyl)-1H-pyrazole-4-carboxamide | 0.0214 | Not Reported |

| A12 | N-(2-((4-chlorophenyl)ethynyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Not Reported | 3.58 |

| A13 | 3-(difluoromethyl)-N-(2-((4-fluorophenyl)ethynyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide | 0.0189 | Not Reported |

| A15 | 3-(difluoromethyl)-1-methyl-N-(2-(phenylethynyl)phenyl)-1H-pyrazole-4-carboxamide | 0.0223 | Not Reported |

| A16 | 3-(difluoromethyl)-1-methyl-N-(2-(m-tolylethynyl)phenyl)-1H-pyrazole-4-carboxamide | Not Reported | 2.22 |

| A18 | N-(2-((3-chlorophenyl)ethynyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 0.0173 | Not Reported |

| Fluxapyroxad (Reference) | Commercial SDHI Fungicide | 0.0237 | 4.24 |

Mechanism of Action: Inhibition of the Fungal Respiratory Chain

Hexafluorinated pyrazole carboxamides exert their fungicidal effect by targeting and inhibiting the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial electron transport chain.[1] By binding to the ubiquinone binding site of the SDH complex, these compounds block the transfer of electrons from succinate to ubiquinone, thereby disrupting the production of ATP, the cell's primary energy currency. This leads to the cessation of fungal growth and, ultimately, cell death.

Experimental Protocols

Synthesis of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

This protocol describes the synthesis of a representative difluoromethyl-pyrazole carboxamide, a core scaffold of many modern SDHI fungicides.

Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride [2]

-

To a reaction vessel, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.76 g, 10.0 mmol), thionyl chloride (3.57 g, 30.0 mmol), and N,N-dimethylformamide (0.5 mL).

-

Heat the reaction mixture to 95 °C and stir for 4 hours.

-

After the reaction is complete, cool the mixture and dissolve the resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in 30.0 mL of dichloromethane (B109758) (CH₂Cl₂) for use in the next step.

Step 2: Synthesis of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide [2]

-

In a separate flask, dissolve pyridin-2-amine (0.94 g, 10.0 mmol) and triethylamine (B128534) (2.02 g, 20.0 mmol) in 30.0 mL of CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride prepared in Step 1 to the cooled amine solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, purify the product by column chromatography on silica (B1680970) gel using a suitable eluent to obtain the final product.

In Vitro Antifungal Assay: Mycelium Growth Inhibition Method

This protocol details a common method for assessing the in vitro efficacy of new fungicidal compounds.[3][4]

-

Preparation of Test Compound Stock Solution: Dissolve the synthesized pyrazole carboxamide derivatives in acetone (B3395972) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

-

Preparation of Fungal Plates:

-

Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to approximately 50-60 °C.

-

Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. For a dose-response curve, a series of dilutions should be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From a fresh, actively growing culture of the target fungus (e.g., Rhizoctonia solani), cut mycelial plugs (typically 5 mm in diameter) from the edge of the colony using a sterile cork borer.

-

Place one mycelial plug in the center of each PDA plate (both treated and control plates). The control plates should contain PDA with the same concentration of acetone as the treated plates.

-

-

Incubation: Incubate the inoculated plates at a suitable temperature for the specific fungus (e.g., 25-28 °C) in the dark.

-

Data Collection and Analysis:

-

After a set incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] * 100

-

Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

-

-

Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

-

References

- 1. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of 3-(difluoromethyl)-1-methyl-N-(pyrid... [degruyterbrill.com]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of hexafluorobenzene

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Hexafluorobenzene (B1203771)

Introduction

Hexafluorobenzene (C₆F₆), a perfluorinated derivative of benzene (B151609), presents a fascinating case study in molecular electronic structure.[1] The complete substitution of hydrogen with highly electronegative fluorine atoms dramatically alters its electronic properties compared to its parent hydrocarbon, a phenomenon often referred to as the "perfluoro effect".[2] This effect involves the stabilization of σ-type molecular orbitals and destabilization of π-type orbitals, leading to significant changes in ionization potentials, electron affinity, and photochemical reactivity.[2] Understanding these changes is crucial for researchers in materials science and drug development, where fluorinated aromatic compounds are of significant interest. This guide provides a comprehensive overview of the theoretical and experimental approaches used to investigate the electronic structure of hexafluorobenzene, presenting key data and methodologies for scientists in the field.

Theoretical and Computational Methodologies

The electronic structure of hexafluorobenzene has been extensively investigated using a variety of quantum chemical methods. These computational approaches provide detailed insights into molecular orbital energies, electron distribution, and excited state properties.

Key Computational Methods:

-

Density Functional Theory (DFT): This is a widely used method for studying the electronic properties of C₆F₆.[3][4] Functionals such as B3LYP and B3PW91 have been shown to provide reliable predictions for properties like electron affinities and dissociation energies.[5]

-

Time-Dependent Density Functional Theory (TDDFT): TDDFT is employed to calculate excitation energies and oscillator strengths for electronic transitions, which can be directly compared with experimental photoabsorption spectra.[6]

-

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD), are used to obtain highly accurate potential energy surfaces and describe electron correlation effects, which are important for understanding excited states.[7]

-

Multireference Configuration Interaction (MRCI): For studying excited states where electron correlation is particularly strong, MRCI calculations have been performed to predict excitation energies.[6]

Basis Sets:

The choice of basis set is critical for obtaining accurate results. For hexafluorobenzene, basis sets that include polarization and diffuse functions are necessary to correctly describe the electron distribution, particularly for the electron-rich fluorine atoms and for anionic states. Commonly used basis sets include:

-

Dunning's correlation-consistent basis sets: aug-cc-pVDZ[7]

-

DZP++: A double-ζ plus polarization basis set augmented with diffuse functions.[5]

Experimental Protocols

Theoretical predictions are validated against experimental data obtained from various spectroscopic techniques. These experiments directly probe the electronic energy levels of the molecule.

Photoelectron Spectroscopy (PES):

Photoelectron spectroscopy is a primary technique for measuring the ionization energies of molecules. In a typical PES experiment, a sample in the gas phase is irradiated with a monochromatic source of high-energy photons, such as He(I) radiation or synchrotron radiation.[6][8] The kinetic energy of the ejected electrons is measured, and from this, the binding energy of the electrons in different molecular orbitals can be determined. This allows for the direct measurement of both adiabatic and vertical ionization energies.[6]

Electron Transmission Spectroscopy (ETS):

This technique is used to measure the electron affinity of molecules. A beam of electrons with a well-defined energy is passed through the target gas. The formation of temporary negative ions (resonances) appears as sharp features in the transmitted electron current as a function of incident electron energy. This method provides information on the energies of unoccupied molecular orbitals.

Photoabsorption Spectroscopy:

This method measures the absorption of light as a function of wavelength. For hexafluorobenzene, photoabsorption spectra, often measured using synchrotron radiation, reveal the energies of electronic transitions to excited states.[6][8] The broad, featureless absorption bands observed for C₆F₆ are indicative of strong vibronic coupling and fast non-radiative decay processes in the excited states.[2]

Data Presentation

The following tables summarize key quantitative data from theoretical and experimental studies on hexafluorobenzene.

Table 1: Ionization Potentials of Hexafluorobenzene (eV)

| Molecular Orbital | Symmetry | Theoretical (Ab Initio)[8] | Experimental (PES)[6] |

| HOMO | 2e₁g (π) | 10.12 | 10.12 |

| HOMO-1 | 2e₂g (σ) | 12.39 | 12.39 |

| HOMO-2 | 1a₂u (π) | 13.89 | 13.89 |

| HOMO-3 | 2b₂u (σ) | 14.65 | 14.65 |

| HOMO-4 | 1b₂u (π) | 15.65 | 15.65 |

Table 2: Electron Affinities of Hexafluorobenzene (eV)

| Property | Theoretical (B3LYP)[5] | Theoretical (B3PW91)[5] | Experimental[9][10] |

| Adiabatic Electron Affinity (EAad) | 0.69[5] | 0.59[5] | ≤0.70[9][10] |

| Vertical Electron Affinity (EAvert) | - | - | - |

| Vertical Detachment Energy (VDE) | - | - | 1.60 ± 0.01[9][10] |

Table 3: Calculated Electronic Transitions of Hexafluorobenzene

| Transition | State | Excitation Energy (eV)[2] | Oscillator Strength[2] |

| S₀ → S₁ | ¹B₂u (ππ) | 5.4 | 0.0 |

| S₀ → S₂ | ¹B₁u (πσ) | 6.8 | 0.0 |

| S₀ → S₃ | ¹E₁u (ππ*) | 7.0 | 1.4 |

Visualizations

The following diagrams illustrate key concepts and workflows related to the theoretical study of hexafluorobenzene.

Caption: A logical workflow for a typical computational chemistry study of hexafluorobenzene.

Caption: The "perfluoro effect" on the frontier molecular orbitals of hexafluorobenzene.

Caption: The relationship between theoretical calculations and experimental validation.

Discussion and Interpretation

The Perfluoro Effect:

The substitution of hydrogen with fluorine atoms has a profound impact on the electronic structure of the benzene ring. The high electronegativity of fluorine leads to a strong inductive withdrawal of electron density from the carbon framework through the σ-bonds. This results in a significant stabilization (lowering in energy) of the σ molecular orbitals. Conversely, the π molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO), are destabilized (raised in energy) due to repulsive interactions between the fluorine lone pairs and the π system.[2] This reversal of orbital energies has major consequences for the molecule's chemical and photochemical behavior.

Excited States and Photochemistry:

Theoretical studies have been instrumental in unraveling the complex photophysics of hexafluorobenzene. Unlike benzene, C₆F₆ exhibits broad and featureless absorption spectra and a very low fluorescence quantum yield.[2] Calculations, particularly using EOM-CCSD and multiconfigurational methods, have shown that this is due to a vibronic coupling between the lowest-energy ππ* (S₁) and a low-lying πσ* (S₂) excited state.[2][7] This coupling creates a conical intersection, which is a pathway for ultra-fast, non-radiative decay from the initially excited state, explaining the lack of fluorescence and the molecule's propensity for photochemical isomerization to "Dewar" hexafluorobenzene.[2]

Comparison of Theory and Experiment:

As shown in the data tables, modern quantum chemical methods can provide results that are in excellent agreement with experimental values. For instance, high-level ab initio calculations reproduce the experimental ionization potentials from photoelectron spectroscopy with high accuracy.[6][8] Similarly, DFT calculations using appropriate functionals and basis sets provide reliable predictions for the adiabatic electron affinity.[5] This strong agreement between theory and experiment gives confidence in the ability of computational models to predict the properties of related fluorinated aromatic systems and to interpret complex experimental spectra.

Conclusion

Theoretical studies, in close conjunction with experimental spectroscopy, have provided a detailed and nuanced understanding of the electronic structure of hexafluorobenzene. The "perfluoro effect" dramatically alters the energy levels of the σ and π orbitals compared to benzene, leading to unique photochemical properties. Computational methods like TDDFT and EOM-CCSD have been crucial in explaining the broad absorption spectra and low fluorescence yield by identifying vibronic coupling and conical intersections between low-lying excited states. The quantitative agreement between calculated and measured properties such as ionization potentials and electron affinities validates the accuracy of these theoretical models. This body of work not only illuminates the fundamental properties of a key fluorinated molecule but also provides a robust framework for the rational design of new materials and pharmaceuticals based on fluorinated aromatic scaffolds.

References

- 1. Hexafluorobenzene - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Photoelectron Spectroscopy of the Hexafluorobenzene Cluster Anions: (C6F6) n- ( n = 1-5) and I-(C6F6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Early-stage research on the biological effects of HFIP

An In-depth Technical Guide to the Early-Stage Biological Effects of Hexafluoroisopropanol (HFIP)

Introduction

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a colorless, volatile liquid with the chemical formula (CF₃)₂CHOH.[1] It is a polar, specialty solvent with strong hydrogen bonding properties, a high ionizing power, and low nucleophilicity.[1][2] These unique characteristics have led to its widespread use in organic synthesis and, increasingly, in biochemical and pharmaceutical research.[2][3][4] In a biological context, HFIP is primarily known for its profound effects on the secondary structure of proteins and peptides, its ability to dissolve and monomerize highly aggregated protein structures, and its dual role in the process of amyloid fibril formation.[1][5][6] It is also the chief metabolite of the inhalation anesthetic sevoflurane, where it is rapidly conjugated and eliminated.[1] This guide provides a detailed overview of the early-stage research into the biological effects of HFIP, focusing on its impact on protein conformation, amyloidogenesis, and cellular systems.

Effects on Protein and Peptide Structure

HFIP is a potent modulator of protein secondary structure, primarily known for its ability to induce α-helical conformations and disaggregate β-sheet structures.[5][6]

Induction of α-Helical Structures

One of the most well-documented effects of HFIP is its capacity to induce α-helicity in peptides and proteins, even in sequences that may not natively adopt this conformation.[5][7] The mechanism is thought to involve the disruption of tertiary hydrophobic interactions within the protein, while simultaneously strengthening local intramolecular hydrogen bonds that stabilize the α-helix.[5][8] HFIP molecules can form clusters around the peptide, effectively excluding water from the peptide's vicinity, which further stabilizes the helical structure.[9] This property makes HFIP an invaluable tool for studying protein folding pathways and for solubilizing peptides for structural analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

Monomerization of Protein Aggregates

HFIP is widely used as a solvent to monomerize β-sheet-rich protein aggregates, including amyloid fibrils.[1] Its strong hydrogen-bonding capacity allows it to break the intermolecular hydrogen bonds that hold these aggregates together.[6] This is a critical preparatory step in many biophysical studies of amyloidogenic peptides, such as Amyloid-β (Aβ), as it ensures a consistent, monomeric starting state for aggregation assays.[11][12][13]

Data Summary: HFIP-Induced Changes in Protein Secondary Structure

| Protein/Peptide | HFIP Concentration (v/v) | Observed Effect | Reference |

| Cajanus cajan proteinase inhibitor | Not specified | Conversion of disorganized polypeptide chain into helical conformation. | [7] |

| Soybean Agglutinin (SBA) | ≥ 50% | Formation of α-helix rich conformations at the expense of native β-sheet. | [14] |

| Melittin | 35% | Increased helicity and stabilization of α-helical segments. | [9] |

| Human Islet Amyloid Polypeptide (hIAPP) | > 20% (low pH), > 40% (neutral pH) | Stabilization of a monomeric α-helical conformation; dissolution of fibrils. | [8][15] |

| Prion Protein (PrP) Fibrils | 20 mM (~0.34%) | Complete transformation of fibrous PrP into an amorphous shape. | [6] |

| Amyloid-β (Aβ) peptides | Not specified | Induces α-helical conformation initially, which transitions to β-conformation upon drying. | [16] |

Role in Amyloid Fibril Formation

HFIP exhibits a complex, concentration-dependent effect on the aggregation of amyloidogenic proteins like human islet amyloid polypeptide (hIAPP) and Aβ.

At low concentrations, HFIP can accelerate the formation of amyloid fibrils.[8][15][17] This is attributed to its ability to strengthen both hydrophobic and electrostatic interactions, which are crucial for the aggregation process.[15][17] It promotes the formation of an α-helical intermediate, which is believed to be a key step on the pathway to fibril formation for some proteins.[8]

Conversely, at high concentrations, HFIP inhibits fibril formation and can even dissolve pre-formed fibrils.[8][15][17] In these conditions, HFIP fully stabilizes the monomeric α-helical state, preventing the conformational changes and intermolecular interactions required for aggregation.[8][15] This dual effect makes HFIP a valuable tool for dissecting the mechanisms of amyloidogenesis.

Data Summary: Optimal HFIP Concentrations for hIAPP Fibril Formation

| Condition | Optimal HFIP Concentration (v/v) for Fibril Formation | Inhibitory HFIP Concentration (v/v) | Reference |

| Low pH (10 mM HCl) | 5% | > 20% | [8][15][17] |

| Neutral pH | 25% | > 40% | [8][15][17] |

Cellular Effects and Toxicity

Cytotoxicity

HFIP demonstrates relatively low acute toxicity.[1] However, it is a strong irritant to the skin and eyes.[1] Studies on cultured cells have shown that its cytotoxic effects are cell-line dependent. For instance, scrapie-infected mouse neuroblastoma cells (ScN2a) are more susceptible to HFIP than their non-infected counterparts (N2a) or other cell lines like COS-7.[6][18]

Data Summary: Cytotoxicity of HFIP

| Cell Line | HFIP Concentration | Effect on Cell Viability | Reference |

| N2a (mouse neuroblastoma) | Up to 20 mM | No significant effect. | [6] |

| COS-7 (fibroblasts) | Up to 20 mM | No significant effect. | [6] |

| ScN2a (prion-infected neuroblastoma) | 15 mM | Viability reduced by ~30% compared to N2a cells. | [6] |

| ScN2a (prion-infected neuroblastoma) | 40 mM | Most cells failed to survive. | [6] |

Anti-Prion and Anti-Inflammatory Activity

Recent research has highlighted potential therapeutic applications for HFIP. In prion-infected ScN2a cells, HFIP was shown to reduce the protease resistance of the scrapie prion protein (PrPSc), suggesting an anti-prion activity.[6][18] The mechanism is believed to involve HFIP's α-helix-inducing activity, which may disrupt the β-sheet-rich structure of the pathogenic prion protein.[6] Additionally, a 2024 study reported that HFIP decreased the lipopolysaccharide (LPS)-induced inflammatory response in human microvascular endothelial cells, indicating potential anti-inflammatory properties.[19]

Experimental Protocols

Protocol for Peptide Monomerization using HFIP

This protocol is standard for preparing amyloid peptides like Aβ for aggregation studies to ensure a monomeric starting state.

-

Dissolution : Dissolve the lyophilized peptide powder (e.g., Aβ42) in 100% HFIP to a concentration of approximately 1 mg/mL.

-

Incubation : Vortex the solution briefly and allow it to incubate at room temperature for 1-2 hours to ensure complete dissolution and monomerization.

-

Evaporation : Aliquot the HFIP-peptide solution into low-protein-binding microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator (e.g., SpeedVac) to leave a thin peptide film.

-

Storage : Store the resulting peptide film desiccated at -20°C or -80°C until use.

-

Reconstitution : Immediately before an experiment, reconstitute the peptide film in a solvent like DMSO to create a stock solution, which can then be diluted into the desired aqueous buffer.[11]

Protocol for Circular Dichroism (CD) Spectroscopy

This method is used to analyze changes in the secondary structure of proteins in the presence of HFIP.

-

Sample Preparation : Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer). Prepare various dilutions of HFIP in the same buffer.

-

Incubation : Mix the protein stock with the different HFIP-buffer solutions to achieve the desired final concentrations of protein (e.g., 10-20 µM) and HFIP (e.g., 0% to 60% v/v). Incubate the samples for a defined period to allow for conformational changes.

-

Measurement : Transfer the samples to a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Acquisition : Record far-UV CD spectra from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25°C).

-

Analysis : Analyze the resulting spectra for characteristic changes. A shift towards negative minima at ~208 nm and ~222 nm is indicative of an increase in α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures.[7][14]

Protocol for Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the kinetics of amyloid fibril formation.

-

Reagent Preparation : Prepare a concentrated stock solution of ThT in buffer (e.g., 1 mM ThT in phosphate buffer). Prepare the monomeric peptide stock as described in protocol 4.1.

-

Reaction Setup : In a multi-well plate (e.g., a black, clear-bottom 96-well plate), combine the reaction components: buffer, desired concentrations of HFIP, a low concentration of ThT (e.g., 10-20 µM), and finally, initiate the reaction by adding the monomeric peptide stock to a final concentration of e.g., 25 µM.[17]

-

Monitoring : Place the plate in a plate reader capable of measuring fluorescence. Monitor the fluorescence intensity over time (e.g., every 5-10 minutes for several hours or days) with excitation at ~440 nm and emission at ~485 nm. Intermittent shaking can be programmed to promote aggregation.

-

Analysis : An increase in ThT fluorescence intensity over time indicates the formation of amyloid fibrils. The lag time, elongation rate, and final plateau fluorescence can be determined from the resulting kinetic curves.[8][17]

Visualizing Mechanisms and Workflows

Caption: HFIP's primary mechanisms of action on protein structures.

References

- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ru.unilongindustry.com [ru.unilongindustry.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of detergents and hexafluoroisopropanol on the conformation of a non-helical and a helical plant protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HFIP-induced structures and assemblies of the peptides from the transmembrane domain 4 of membrane protein Nramp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. sciensage.info [sciensage.info]

- 15. Hexafluoroisopropanol induces amyloid fibrils of islet amyloid polypeptide by enhancing both hydrophobic and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound-2-propanol (HFIP) decreased LPS-induced inflammatory response of human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Hexafluoroisopropanol in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly for sequences prone to aggregation and low solubility, the choice of solvent is paramount. Hexafluoroisopropanol (HFIP) has emerged as a powerful and often essential solvent, revolutionizing the synthesis of "difficult" peptides. This technical guide delves into the core properties of HFIP, providing a comprehensive overview of its applications, quantitative data on its performance, and detailed experimental protocols for its effective use in peptide synthesis.

The Unique Solvent Properties of Hexafluoroisopropanol

Hexafluoroisopropanol (1,1,1,3,3,3-hexafluoro-2-propanol) is a fluorinated alcohol with a unique combination of physical and chemical properties that make it an exceptional solvent for peptide chemistry.[1] Its powerful hydrogen bonding capability, high polarity, and ability to dissolve a broad range of polar and non-polar molecules set it apart from conventional solvents used in peptide synthesis.[2]

One of the most significant attributes of HFIP is its profound influence on peptide secondary structure. It is a strong inducer of α-helical conformations, which can disrupt the formation of β-sheet structures often associated with peptide aggregation.[3][4] This property is crucial for maintaining the solubility of growing peptide chains during solid-phase peptide synthesis (SPPS). Furthermore, HFIP is thermally and chemically stable and possesses a low boiling point, facilitating its removal after synthesis.[2][4]

Mitigating Peptide Aggregation: The Mechanism of HFIP

Peptide aggregation is a major challenge in SPPS, leading to incomplete reactions and low yields. This is particularly problematic for hydrophobic sequences or those with a high propensity to form intermolecular hydrogen bonds.[5][6] HFIP effectively mitigates this issue through a unique solvation mechanism.

Molecular dynamics simulations have shown that HFIP molecules tend to cluster around the peptide, forming a solvent "coat".[3] This layer of HFIP displaces water molecules and disrupts the peptide-peptide interactions that lead to the formation of β-sheets and subsequent aggregation.[3] By stabilizing a helical conformation, HFIP keeps the peptide chains solvated and accessible for subsequent coupling reactions.[1]

Quantitative Data on HFIP Performance

The efficacy of HFIP in improving peptide synthesis outcomes has been demonstrated in numerous studies. While comprehensive comparative data across a wide range of peptides is distributed throughout the literature, the following tables summarize key quantitative and qualitative findings.

Table 1: Solubility of Peptides in HFIP and Other Solvents

| Peptide/Peptide Class | HFIP | DMSO | DMF/NMP | Water | Reference(s) |

| Sparingly-soluble protected peptides | High | Low/Insoluble | Low/Insoluble | Insoluble | [7] |

| Aggregated Islet Amyloid Polypeptide (IAPP) | High | High | Moderate | Low | [8] |

| Amyloid-beta (Aβ) peptides | High (monomeric) | Moderate | Moderate | Low (aggregation-prone) | [9][10][11] |

| Hydrophobic "difficult sequences" | High | Moderate | Moderate | Low | [6][12] |

Table 2: Impact of HFIP on Peptide Synthesis and Purification

| Parameter | Without HFIP | With HFIP | Key Benefit | Reference(s) |

| Coupling Efficiency (Difficult Sequences) | Often low and incomplete | Significantly improved | Prevents aggregation, enhances solvation of peptide chain | [12] |

| Yield of Crude Peptide | Lower due to aggregation and incomplete reactions | Higher | Improved reaction efficiency and chain elongation | [2] |

| Purification of Aggregated Peptides | Difficult, often requires harsh conditions | Facilitated by pre-dissolving in HFIP | Monomerizes aggregates for better chromatographic separation | [8] |

| Disulfide Bond Formation (for aggregation-prone peptides) | Problematic in aqueous basic solutions | Improved in HFIP/DMSO | Increases solubility and avoids aggregation-inducing conditions | [8] |

Experimental Protocols

The following are detailed methodologies for the key applications of HFIP in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of an Aggregation-Prone Peptide using HFIP as a Co-solvent

This protocol outlines the manual synthesis of a hydrophobic peptide on a 2-chlorotrityl chloride resin, employing HFIP to enhance solubility during coupling steps.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Hexafluoroisopropanol (HFIP)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes in the synthesis vessel.[13]

-

First Amino Acid Loading:

-

Dissolve 2 equivalents of the first Fmoc-amino acid in DCM with 4 equivalents of DIPEA.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Cap any remaining active sites on the resin by adding methanol and agitating for 30 minutes.

-

Wash the resin thoroughly with DCM and then DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling with HFIP:

-

In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid and 2.9 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6 equivalents of DIPEA to the activated amino acid solution.

-

For aggregation-prone couplings, add the activated amino acid solution to the resin, followed by the addition of HFIP as a co-solvent. A common solvent system is a mixture of DMF and HFIP.[12] The optimal ratio may need to be determined empirically, but starting with a 1:1 mixture can be effective.

-

Agitate the reaction mixture for 1-4 hours. Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 3.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Cleavage of a Peptide from 2-Chlorotrityl Resin using HFIP

This protocol describes a mild cleavage method that releases the peptide from the resin while keeping acid-labile side-chain protecting groups intact.

Materials:

-

Peptide-loaded 2-chlorotrityl resin

-

Hexafluoroisopropanol (HFIP)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Preparation of Cleavage Solution: Prepare a fresh solution of 20% HFIP in DCM (v/v).[14][15] For example, add 2 mL of HFIP to 8 mL of DCM.

-

Resin Treatment:

-

Add the cleavage solution to the dried peptide-resin in a suitable reaction vessel.

-

Agitate the suspension at room temperature for 1 hour.[15]

-

-

Peptide Collection:

-

Filter the resin and collect the filtrate containing the cleaved peptide in a round-bottom flask.

-

Wash the resin with a small amount of the cleavage solution or DCM and combine the filtrates.

-

-

Solvent Removal: Remove the solvent from the filtrate by rotary evaporation to obtain the protected peptide.

Solubilization and Monomerization of Aggregated Peptides

This protocol is for dissolving pre-existing peptide aggregates to obtain a monomeric solution for subsequent experiments, such as structural analysis or bioassays.

Materials:

-

Aggregated peptide sample

-

Hexafluoroisopropanol (HFIP)

-

Vortex mixer

-

SpeedVac or nitrogen stream

-

Appropriate buffer for final application (e.g., PBS, Tris)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (optional, for certain peptides like Aβ)[9]

Procedure:

-

Initial Dissolution: Add neat HFIP to the lyophilized or aggregated peptide.[16] The target concentration is typically around 1 mM.[9]

-

Incubation: Vortex the sample until the peptide is fully dissolved. If necessary, incubate at room temperature for 1-2 hours to ensure complete monomerization.[17]

-

HFIP Removal:

-

Evaporate the HFIP completely. This can be done by leaving the tube open in a fume hood overnight, followed by drying in a SpeedVac for at least 1 hour to remove any residual solvent.[9]

-

A thin, clear peptide film should be visible at the bottom of the tube.

-

-

Resuspension:

-

For many peptides, the dried, monomeric film can be directly dissolved in the desired aqueous buffer.

-

For highly hydrophobic peptides like amyloid-beta, it is often recommended to first resuspend the peptide film in a small volume of anhydrous DMSO to a higher concentration (e.g., 5 mM) before diluting to the final concentration in the aqueous buffer.[9][17]

-

Visualizing Workflows and a Conceptual Model

The following diagrams illustrate the experimental workflows and the conceptual model of HFIP's action in peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow incorporating HFIP.

Caption: Workflow for dissolving and monomerizing aggregated peptides using HFIP.

Caption: Conceptual model of HFIP's role in preventing peptide aggregation.

Safety Considerations

While highly effective, HFIP requires careful handling. It is a volatile and corrosive liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Store HFIP in tightly sealed containers away from heat sources.

Conclusion

Hexafluoroisopropanol is a uniquely powerful solvent that has become an indispensable tool in modern peptide synthesis. Its ability to dissolve and monomerize aggregation-prone peptides by inducing α-helical structures and disrupting intermolecular hydrogen bonding directly addresses one of the most significant challenges in the field. By incorporating HFIP into synthesis, cleavage, and purification protocols, researchers can significantly improve the yield, purity, and successful synthesis of "difficult" peptides, thereby accelerating research and development in peptide-based therapeutics and materials.

References

- 1. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]

- 3. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 7. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recovery and purification of highly aggregation-prone disulfide-containing peptides: application to islet amyloid polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. chem.uci.edu [chem.uci.edu]